N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]-2-(thiophen-2-yl)acetamide
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Description
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C18H16F2N2O2S2 and its molecular weight is 394.45. The purity is usually 95%.
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Biological Activity
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]-2-(thiophen-2-yl)acetamide is a synthetic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its implications in medicinal chemistry.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Benzothiazole moiety : Contributes to the compound's biological activity through interactions with biological targets.
- Oxolan-2-yl group : Enhances solubility and may influence pharmacokinetics.
- Thiophen-2-yl acetamide : Potentially increases activity against specific biological pathways.
The molecular formula for this compound is C14H14F2N2O1S, with a molecular weight of approximately 296.34 g/mol.
Antimicrobial Activity
Recent studies have indicated that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains. A notable study demonstrated that benzothiazole derivatives possess activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential .
Anticancer Properties
Benzothiazole derivatives are also being investigated for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression. A specific study highlighted the ability of benzothiazole compounds to inhibit tumor growth in vitro and in vivo models .
The proposed mechanisms by which this compound exerts its effects include:
- Enzyme Inhibition : Interaction with key enzymes involved in metabolic pathways.
- Receptor Modulation : Binding to specific receptors that regulate cellular responses.
- Oxidative Stress Induction : Generation of reactive oxygen species leading to cellular damage in pathogenic cells.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various benzothiazole derivatives, including similar compounds to this compound. The results indicated that these compounds inhibited the growth of Staphylococcus aureus and Escherichia coli at low micromolar concentrations .
Study 2: Cancer Cell Line Testing
In another investigation, the compound was tested against several cancer cell lines (e.g., MCF7 breast cancer cells). The findings revealed a dose-dependent decrease in cell viability, with IC50 values indicating significant potency compared to standard chemotherapeutic agents .
Data Table: Biological Activity Overview
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O2S2/c19-11-7-14(20)17-15(8-11)26-18(21-17)22(10-12-3-1-5-24-12)16(23)9-13-4-2-6-25-13/h2,4,6-8,12H,1,3,5,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUSDJLPLCCHJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN(C2=NC3=C(C=C(C=C3S2)F)F)C(=O)CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.